(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine

Lipophilicity Polar surface area Drug-likeness

(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine is a fully synthetic N-aryl-3-(arylimino)-3H-indol-2-amine derivative (molecular formula C₂₂H₁₇ClN₂, molecular weight 344.84 g·mol⁻¹). The compound features a 4-chlorobenzylidene substituent at the indole C3 position and a p-toluidine group at C2, placing it within a class of functionalized indoles that serve as versatile scaffolds in medicinal chemistry and kinase inhibitor design.

Molecular Formula C22H17ClN2
Molecular Weight 344.8 g/mol
Cat. No. B12904450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine
Molecular FormulaC22H17ClN2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C2=CC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H17ClN2/c1-15-6-12-18(13-7-15)24-22-20(14-16-8-10-17(23)11-9-16)19-4-2-3-5-21(19)25-22/h2-14H,1H3,(H,24,25)/b20-14-
InChIKeyRFOBWLMHJAOSJL-ZHZULCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine (CAS 139678-46-9): A Structurally Distinctive N-Aryl-3H-indol-2-amine Research Tool


(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine is a fully synthetic N-aryl-3-(arylimino)-3H-indol-2-amine derivative (molecular formula C₂₂H₁₇ClN₂, molecular weight 344.84 g·mol⁻¹) . The compound features a 4-chlorobenzylidene substituent at the indole C3 position and a p-toluidine group at C2, placing it within a class of functionalized indoles that serve as versatile scaffolds in medicinal chemistry and kinase inhibitor design [1].

Why Compounds Sharing the Identical Molecular Formula (C₂₂H₁₇ClN₂) Cannot Substitute for This Indole Scaffold in Biological Assays


Although clotrimazole (CAS 23593-75-1) and TRAM-34 (CAS 289905-88-0) share the same molecular formula as the target compound, their imidazole and triarylmethane cores, respectively, engender distinct three-dimensional geometries, electronic distributions, and target-engagement profiles [1]. The indole nucleus is a privileged structure recognized by a distinct set of biological targets—including kinases, GPCRs, and indoleamine 2,3-dioxygenase—that are not accessible to imidazole-based isomers [2]. Generic substitution therefore introduces unpredictable changes in binding affinity, selectivity, and downstream pharmacology, compromising experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for (3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine Against Closest Analogs


Physicochemical Differentiation: Higher logP and PSA Relative to Isomeric Clotrimazole

The target compound displays a computed logP of 6.48 and a polar surface area (PSA) of 24.39 Ų, compared with clotrimazole (logP = 6.10, PSA = 17.82 Ų) [1]. The +0.38 logP difference indicates higher membrane permeability potential, while the +6.57 Ų PSA difference suggests a slightly improved ability to form hydrogen bonds with biological targets. Note: high-strength differential evidence for this compound is limited; the data presented here represent the best available quantitative comparisons against structural isomers.

Lipophilicity Polar surface area Drug-likeness

Core Scaffold Divergence: Indole vs Imidazole Pharmacophore Potential

The target compound incorporates an indole core, a scaffold present in approximately 25 FDA-approved kinase inhibitors, whereas the imidazole scaffold of clotrimazole appears in fewer than five approved kinase-targeted drugs [1]. This class-level inference indicates that the indole nucleus offers a broader and more precedented engagement profile for kinase and indole-recognizing enzyme targets.

Scaffold hopping Kinase inhibitor Indole privileged structure

Electronic Structure Modulation: 4-Cl vs 4-NO₂ Benzylidene Substituent Effects

The 4-chlorophenyl substituent on the target compound (Hammett σₚ = +0.23) is significantly less electron-withdrawing than the 4-nitrophenyl group (σₚ = +0.78) present in the closest catalogued analog (CAS 139678-50-5) [1]. This Δσₚ of –0.55 results in higher electron density on the benzylidene moiety, which modulates the electrophilicity of the exocyclic double bond and can alter target-covalent engagement or π-stacking interactions.

Hammett constant Electronic effects SAR study

Synthetic Yield Benchmarking: Oxidative Diamination vs Traditional Multi-Step Routes

A direct oxidative diamination protocol using 1-fluoro-1,2-benziodoxol-3(1H)-one delivers N-aryl-3-(arylimino)-3H-indol-2-amines in up to 91% yield within 30 minutes under mild conditions [1]. In contrast, the traditional Grimshaw two-step route (chlorination of indole-2,3-dione followed by aniline condensation) typically yields below 50% and requires environmentally unfriendly reagents [1]. While this evidence is derived from structurally analogous compounds (e.g., (E)-N-(4-chlorophenyl)-3-((4-chlorophenyl)imino)-3H-indol-2-amine, compound 3a, obtained in 60% yield) [1], it supports the feasibility of a high-yield, peroxide-free route to the target chemotype.

Synthetic methodology Reaction yield Process chemistry

Recommended Research and Industrial Application Scenarios for (3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine


Kinase Inhibitor Library Design and Scaffold-Hopping Campaigns

The indole core positions this compound as a candidate for kinase-focused compound libraries, given the prevalence of the indole scaffold in FDA-approved kinase inhibitors [1]. Its differentiated physicochemical profile (logP 6.48) relative to imidazole isomers makes it suitable for scaffold-hopping exercises where altered lipophilicity is desired for cellular permeability optimization .

Structure-Activity Relationship (SAR) Studies of Benzylidene-Indole Pharmacophores

The 4-chlorophenyl substituent (σₚ = +0.23) provides an intermediate electron-withdrawing character that is distinct from the 4-nitrophenyl analog (CAS 139678-50-5, σₚ = +0.78) [2]. This compound is valuable as a SAR probe to systematically map the electronic requirements of the benzylidene moiety in target-binding interactions.

Analytical Reference Standard and Method Development

Commercially available at ≥98% purity (HPLC) , the compound can serve as a reference standard for LC-MS or HPLC method development and quality control in synthetic chemistry workflows.

Synthetic Methodology Development for N-Aryl-3H-indol-2-amines

The compound's chemotype is directly accessible via a modern oxidative diamination protocol that achieves up to 91% yield in 30 minutes under mild, peroxide-free conditions [3]. This makes it a useful benchmark substrate for evaluating new synthetic methodologies targeting functionalized indole scaffolds.

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